molecular formula C57H80ClN13O15 B1235933 Pencardin CAS No. 80186-95-4

Pencardin

Cat. No.: B1235933
CAS No.: 80186-95-4
M. Wt: 1222.8 g/mol
InChI Key: HLWGMLGKZRBYQY-UESGKPAZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pencardin (CAS 50-06-6), also known by its generic name Phenobarbital, is a barbiturate derivative primarily used as an anticonvulsant and sedative-hypnotic agent . It acts by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability. This compound has been historically significant in managing epilepsy and insomnia, though its clinical use has declined due to risks of dependence, tolerance, and adverse effects like respiratory depression .

Key physicochemical properties include:

  • Molecular formula: C₁₂H₁₂N₂O₃
  • Molecular weight: 232.24 g/mol
  • Solubility: Poorly soluble in water (1:1000), soluble in ethanol and alkaline solutions .

Properties

CAS No.

80186-95-4

Molecular Formula

C57H80ClN13O15

Molecular Weight

1222.8 g/mol

IUPAC Name

2,2-bis(hydroxymethyl)propane-1,3-diol;(1E)-1-[(3,4-diethoxyphenyl)methylidene]-6,7-diethoxy-3,4-dihydro-2H-isoquinoline;1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride

InChI

InChI=1S/C24H31NO4.C12H12N2O3.2C7H8N4O2.C5H12O4.C2H8N2.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;2*1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;6-1-5(2-7,3-8)4-9;3-1-2-4;/h9-10,13-16,25H,5-8,11-12H2,1-4H3;3-7H,2H2,1H3,(H2,13,14,15,16,17);2*3H,1-2H3,(H,8,9);6-9H,1-4H2;1-4H2;1H/b20-13+;;;;;;

InChI Key

HLWGMLGKZRBYQY-UESGKPAZSA-N

SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N.C(C(CO)(CO)CO)O.Cl

Isomeric SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CCOC1=C(C=C(C=C1)/C=C/2\C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N.C(C(CO)(CO)CO)O.Cl

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N.C(C(CO)(CO)CO)O.Cl

Synonyms

Pencardin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pencardin belongs to the barbiturate class, which shares structural and functional similarities with other central nervous system (CNS) depressants. Below is a detailed comparison with Pentobarbital , Secobarbital , and Diazepam (a benzodiazepine).

Table 1: Pharmacological and Clinical Profiles

Parameter This compound (Phenobarbital) Pentobarbital Secobarbital Diazepam
Primary Use Epilepsy, sedation Anesthesia, insomnia Insomnia Anxiety, seizures
Onset of Action 30–60 minutes 10–15 minutes 15–30 minutes 15–30 minutes
Half-life 53–118 hours 15–50 hours 15–40 hours 20–50 hours
Mechanism GABA-A receptor modulation (prolongs chloride channel opening) Similar to this compound Similar to this compound GABA-A receptor modulation (increases channel opening frequency)
Risk of Dependence High High High Moderate
Metabolism Hepatic (CYP2C9/19) Hepatic (CYP2C9) Hepatic (CYP2C19) Hepatic (CYP3A4/2C19)
FDA Approval Status Restricted Restricted Restricted Approved for anxiety/seizures

Key Research Findings

Efficacy in Epilepsy :

  • This compound demonstrates superior efficacy in tonic-clonic seizures compared to Secobarbital but has a narrower therapeutic index than Diazepam for acute seizure control .
  • A meta-analysis of barbiturates revealed this compound’s long half-life reduces dosing frequency but increases cumulative toxicity risks .

Safety Profile :

  • This compound’s respiratory depression risk is 2.5× higher than Diazepam in equianalgesic doses due to stronger GABAergic effects .
  • Pentobarbital and Secobarbital exhibit faster sedation but higher overdose mortality (15–20%) compared to this compound (10–12%) .

Structural Comparisons :

  • Barbiturates (this compound, Pentobarbital, Secobarbital) share a pyrimidine-trione core , whereas Diazepam has a benzodiazepine ring with a fused seven-membered diazepine ring .
  • Structural modifications in Secobarbital (allyl group at C5) shorten its duration of action compared to this compound’s phenyl group .

Table 2: Chemical Structure and Functional Groups

Compound Core Structure Key Functional Groups
This compound Barbiturate Phenyl at C5, ethyl at C2
Pentobarbital Barbiturate Methyl-butyl at C5, ethyl at C2
Secobarbital Barbiturate Allyl at C5, ethyl at C2
Diazepam Benzodiazepine Chlorophenyl, methylamine, ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.